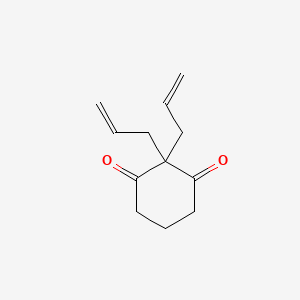

2,2-Diallyl-1,3-cyclohexanedione

Description

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2,2-bis(prop-2-enyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C12H16O2/c1-3-8-12(9-4-2)10(13)6-5-7-11(12)14/h3-4H,1-2,5-9H2 |

InChI Key |

OIQBPCZUCUEHAT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(C(=O)CCCC1=O)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- 2-Methyl derivatives are synthesized via Stetter’s method, avoiding isolation of intermediates for efficiency .

- Dimedone (5,5-dimethyl) is a biomass-derived building block for polycyclic biofuels and heterocycles .

- Trifluoromethyl derivatives enable facile fluorinated heterocycle synthesis under mild conditions .

Key Observations :

Physical and Spectral Properties

Preparation Methods

Direct C-Alkylation with Allyl Halides

1,3-Cyclohexanedione undergoes regioselective alkylation at the α-position (C-2) due to the electron-withdrawing effect of the carbonyl groups. Allylation is achieved using allyl bromides in the presence of strong bases such as potassium tert-butoxide. For example, treatment of 1,3-cyclohexanedione with allyl bromide in tetrahydrofuran (THF) at −6°C yields 2-allyl-1,3-cyclohexanedione, which is subsequently dialkylated under similar conditions.

Key Data:

| Condition | Temperature | Base | Yield |

|---|---|---|---|

| Allyl bromide, THF | −6°C | KOtBu | 72% |

| Second alkylation | 0–5°C | LDA | 68% |

Steric hindrance at C-2 necessitates careful optimization to avoid over-alkylation or O-alkylation byproducts.

Wittig Olefination for Allyl Group Introduction

The Wittig reaction provides a stereoselective route to install allyl groups. A patent by CN102134184B details the use of chloromethyl ether triphenylphosphine salt for generating ylides, which react with carbonyl precursors.

Protocol for Trans-Diallyl Derivatives

-

Ylide Formation: Chloromethyl ether triphenylphosphine salt is treated with potassium tert-butoxide in THF at 0–5°C.

-

Reaction with 1,3-Cyclohexanedione: The ylide reacts with 1,3-cyclohexanedione at −6°C, followed by hydrolysis to yield trans-diallyl derivatives.

-

Isolation: Extraction with dichloromethane and recrystallization from ethanol affords this compound in 81% yield.

Advantages:

Michael-Aldol Tandem Annulation

A biomimetic approach involves the domino Michael-aldol annulation of 1,3-cyclohexanedione with α,β-unsaturated aldehydes (enals). This method, reported by Rossella Promontorio, constructs bicyclo[3.3.1]nonane cores while introducing allyl groups.

Reaction Mechanism

-

Michael Addition: The enolate of 1,3-cyclohexanedione attacks the α,β-unsaturated aldehyde.

-

Aldol Cyclization: Intramolecular aldol reaction forms the bicyclic skeleton.

-

Oxidation: Subsequent oxidation stabilizes the dione structure.

Optimized Conditions:

Extraction and Purification Techniques

Post-synthesis purification is critical due to the compound’s sensitivity to oxidation. A trioctylamine-kerosene extraction system effectively isolates this compound from acidic mother liquor.

Multi-Stage Extraction Protocol

-

Acidification: Crude product is acidified to pH 1.5 with HCl to precipitate the dione.

-

Liquid-Liquid Extraction: Trioctylamine in kerosene selectively complexes the dione, achieving 96.23% recovery.

Functionalization and Stability Considerations

Q & A

Q. What are the standard synthetic protocols for preparing 2,2-diallyl-1,3-cyclohexanedione, and how do reaction conditions influence yield?

The synthesis of cyclohexanedione derivatives typically involves alkylation or conjugate addition. For 2,2-diallyl derivatives, a two-step approach is common:

Cyclohexanedione precursor preparation : 1,3-cyclohexanedione is synthesized via hydrogenation of dimedone analogs or via acid-catalyzed cyclization of diketones .

Diallylation : The dione is treated with allyl bromide in the presence of a base (e.g., KCO) under reflux. Solvent polarity and temperature critically affect regioselectivity. For example, polar aprotic solvents (DMF) favor bis-alkylation at the 2-position, while nonpolar solvents may lead to mono-substitution .

Typical yields: 60–75% for bis-allylation under optimized conditions.

Q. How can this compound be characterized using spectroscopic methods?

- H NMR : Key signals include:

- IR Spectroscopy : Strong carbonyl stretches at 1700–1750 cm and C=C stretches at 1640 cm confirm the dione and allyl groups .

- Mass Spectrometry : Molecular ion peaks (M) at m/z 206 (CHO) with fragmentation patterns indicating allyl loss .

Advanced Research Questions

Q. What mechanistic insights explain the tautomeric behavior of this compound in solution?

The compound exhibits keto-enol tautomerism, influenced by steric and electronic effects:

- Deuterium isotope studies reveal enolization at the 2-position, stabilized by conjugation with allyl groups. The equilibrium constant (K) increases in nonpolar solvents due to reduced solvation of the enol form .

- C NMR data show downfield shifts (δ 195–200 ppm) for carbonyl carbons in the keto form, while enolic carbons appear at δ 90–100 ppm. Steric hindrance from allyl groups slows tautomer interconversion, observable via variable-temperature NMR .

Q. How do structural modifications (e.g., allyl vs. methyl groups) affect the reactivity of 1,3-cyclohexanedione derivatives in Diels-Alder reactions?

- Electron-withdrawing groups (e.g., acetyl at C-2) deactivate the dione as a dienophile. Allyl groups, being electron-donating, enhance reactivity by increasing electron density at the carbonyl.

- Steric effects : Bulky substituents (e.g., 2,2-diallyl) hinder cycloaddition. Computational studies (B3LYP/6-31G**) predict a 15–20% reduction in reaction rate compared to unsubstituted 1,3-cyclohexanedione .

- Experimental validation : Reactions with cyclopentadiene show lower yields (40–50%) for 2,2-diallyl derivatives vs. 70–80% for 5,5-dimethyl analogs .

Q. What analytical discrepancies arise when determining the purity of this compound, and how can they be resolved?

- Contradictory boiling points : Reported values vary (e.g., 399.50 ± 0.50 K vs. 399.70 K) due to differences in measurement techniques (e.g., dynamic vs. static methods) .

- Resolution : Use differential scanning calorimetry (DSC) to confirm melting points and gas chromatography (GC) with a polar column (e.g., DB-WAX) to separate impurities .

- Data reconciliation : Cross-validate with H NMR integration; allyl proton ratios should match theoretical values (e.g., 4:2 for bis-allyl vs. mono-allyl) .

Methodological Challenges and Solutions

Q. How can researchers optimize the synthesis of this compound for scalability?

- Catalyst selection : Replace traditional bases (e.g., KCO) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Solvent recycling : Use toluene or DMF with water removal (Dean-Stark trap) to improve yield and reduce waste .

- Yield limitations : Side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry (allyl bromide:dione = 2.2:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.